Endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol
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Overview
Description
Endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol is a chemical compound with the molecular formula C13H17NO2. It is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields .
Preparation Methods
The synthesis of endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects due to its structural similarity to tropane alkaloids, which are known for their biological activities . In the industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. its structural similarity to tropane alkaloids suggests that it may interact with similar biological targets .
Comparison with Similar Compounds
Endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol can be compared to other similar compounds such as 3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride and endo-3-azabicyclo[3.2.1]octan-8-ol hydrochloride . These compounds share a similar core structure but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(1S,5S)-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C13H17NO2/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13?/m0/s1 |
InChI Key |
HHFKKCKZYRMJCE-VYAYZGMFSA-N |
Isomeric SMILES |
C1[C@H]2CO[C@H](C2O)CN1CC3=CC=CC=C3 |
Canonical SMILES |
C1C2COC(C2O)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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